2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid

Medicinal Chemistry Physicochemical Profiling pKa Prediction

This polysubstituted phenylacetic acid derivative features a unique 2-chloro-6-fluoro-4-methoxy pattern, offering a distinct balance of electron-withdrawing and -donating character (pKa 3.92±0.10, XLogP3 2.1). Ideal for fragment-based drug discovery and SAR studies, its precise acidity and lipophilicity ensure reliable reactivity in amide coupling and electrophilic substitution, making it a superior intermediate for COX-2 inhibitor research and agrochemical development.

Molecular Formula C9H8ClFO3
Molecular Weight 218.61 g/mol
CAS No. 1782348-46-2
Cat. No. B6159099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid
CAS1782348-46-2
Molecular FormulaC9H8ClFO3
Molecular Weight218.61 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)Cl)CC(=O)O)F
InChIInChI=1S/C9H8ClFO3/c1-14-5-2-7(10)6(4-9(12)13)8(11)3-5/h2-3H,4H2,1H3,(H,12,13)
InChIKeyXWKWEPNFNKZDRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid (CAS 1782348-46-2) – Procurement-Ready Building Block with Differentiated Physicochemical Profile


2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid (CAS 1782348-46-2) is a polysubstituted phenylacetic acid derivative with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . The compound features a 2-chloro-6-fluoro-4-methoxy substitution pattern on the phenyl ring, which confers a distinct balance of electron-withdrawing and electron-donating character, a predicted pKa of 3.92±0.10, and a computed XLogP3 of 2.1 . This substitution pattern positions the compound as a specialized intermediate in medicinal chemistry and agrochemical research, where precise control of acidity, lipophilicity, and regiochemical reactivity is required.

Why Unsubstituted or Partially Substituted Phenylacetic Acid Analogs Cannot Replicate the Performance Profile of 2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid


Phenylacetic acid derivatives with different substitution patterns exhibit divergent pKa, lipophilicity, and metabolic stability profiles that directly impact their utility in synthesis and bioactivity [1]. For instance, the absence of the 4-methoxy group in 2-chloro-6-fluorophenylacetic acid (CAS 37777-76-7) results in a higher pKa and lower hydrogen-bond acceptor count, altering its reactivity in amide coupling and its pharmacokinetic behavior in derived molecules. Similarly, the 2,6-difluoro analog (CAS 886498-98-2) lacks the chlorine atom, which can significantly affect regioselectivity in electrophilic aromatic substitution and the compound's overall polar surface area . The unique combination of chloro, fluoro, and methoxy groups in the target compound creates a physicochemical and electronic fingerprint that cannot be approximated by simpler analogs, making generic substitution unreliable in structure-activity relationship (SAR) studies and process chemistry.

Quantitative Differentiation Evidence: 2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid vs. Closest Analogs


Predicted Acidity (pKa) Profile vs. 2-Chloro-6-fluorophenylacetic Acid

The predicted pKa of 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid is 3.92 ± 0.10, compared to a reported pKa of approximately 4.2 for the non-methoxy analog 2-chloro-6-fluorophenylacetic acid . The lower pKa in the target compound reflects the electron-donating effect of the para-methoxy group, which stabilizes the carboxylate anion and enhances acidity. This difference is meaningful for applications requiring precise protonation state control, such as in enzyme active sites or during salt formation for purification.

Medicinal Chemistry Physicochemical Profiling pKa Prediction

Lipophilicity (XLogP3) Comparison with 2,6-Difluoro-4-methoxyphenylacetic Acid

The computed XLogP3 for 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid is 2.1, whereas the 2,6-difluoro analog (CAS 886498-98-2) has a reported XLogP3 of 1.6 [1]. The presence of chlorine in place of one fluorine increases lipophilicity by approximately 0.5 log units. This moderate increase in hydrophobicity can enhance membrane permeability and protein binding, while still maintaining favorable aqueous solubility due to the methoxy and carboxylic acid moieties.

Lipophilicity Drug Design ADME Prediction

Hydrogen Bond Acceptor Capacity vs. 2-Chloro-6-fluorophenylacetic Acid

The target compound possesses four hydrogen bond acceptors (HBA: 4), derived from the carboxylate group and the 4-methoxy oxygen. In contrast, 2-chloro-6-fluorophenylacetic acid has only three HBA [1]. The additional HBA provided by the methoxy group increases the compound's capacity for specific intermolecular interactions, such as hydrogen bonding with water, protein backbone amides, or polar functional groups in synthetic intermediates.

Medicinal Chemistry Solubility Molecular Recognition

Molecular Weight Advantage for Fragment-Based Drug Discovery (FBDD) Compliance

With a molecular weight of 218.61 g/mol, 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid falls within the optimal range for fragment screening (typically <250 Da) . This contrasts with more complex phenylacetic acid derivatives that exceed 250 Da, which are less suitable as starting fragments. The compound's relatively low molecular weight, combined with its balanced physicochemical properties, makes it an ideal fragment for hit identification and subsequent structure-guided optimization.

Fragment-Based Drug Discovery Lead Optimization Molecular Weight

Predicted Boiling Point Differential for Purification and Formulation

The predicted boiling point of 2-(2-chloro-6-fluoro-4-methoxyphenyl)acetic acid is 316.9 ± 37.0 °C, whereas the 2,6-difluoro analog (CAS 886498-98-2) has a predicted boiling point of 269.4 ± 35.0 °C . The approximately 47 °C higher boiling point of the target compound may indicate lower volatility and potentially different thermal stability profiles, which can influence purification method selection (e.g., distillation vs. crystallization) and storage conditions in large-scale synthesis.

Process Chemistry Purification Thermal Stability

Regiochemical Differentiation via Halogen Substitution Pattern

The 2-chloro-6-fluoro-4-methoxy substitution pattern creates a unique electronic environment that can direct electrophilic aromatic substitution to specific positions. The strong electron-withdrawing fluorine at the 6-position and chlorine at the 2-position, combined with the electron-donating methoxy at the 4-position, generate a polarized aromatic ring. This polarization can be exploited to achieve regioselective functionalization that is not possible with the 2,6-difluoro analog or the non-methoxy analog .

Organic Synthesis Regioselectivity Cross-Coupling

Recommended Research and Industrial Application Scenarios for 2-(2-Chloro-6-fluoro-4-methoxyphenyl)acetic acid


Fragment-Based Drug Discovery (FBDD) Libraries

Due to its low molecular weight (218.61 g/mol) and balanced lipophilicity (XLogP3 = 2.1), this compound is an ideal candidate for inclusion in fragment screening libraries . The presence of multiple hydrogen bond acceptors (4) enhances its potential to form specific interactions with protein targets, increasing the likelihood of identifying viable hits in fragment screens.

Synthesis of Selective COX-2 Inhibitor Analogs

The chloro-fluoro-methoxy substitution pattern is reminiscent of the arylacetic acid moiety found in certain COX-2 selective inhibitors. The predicted pKa of 3.92 and lipophilicity of 2.1 may provide a favorable pharmacokinetic profile for derivatives designed to inhibit cyclooxygenase-2 while sparing COX-1 [1].

Agrochemical Intermediate Development

The unique electronic properties conferred by the halogen and methoxy substituents make this compound a valuable intermediate for synthesizing herbicides or fungicides that require precise control of soil mobility and plant uptake. The higher predicted boiling point (316.9 °C) relative to the difluoro analog may also confer advantages in formulation stability.

Process Chemistry Optimization Studies

The distinct physicochemical properties—including pKa, lipophilicity, and thermal stability—make this compound suitable for comparative process chemistry studies aimed at optimizing reaction conditions for polysubstituted phenylacetic acid derivatives . Its higher boiling point and solid-state properties may simplify purification and handling in pilot-scale syntheses.

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